
A Comparative Guide to the Spectroscopic Data
of cis-3-Octen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cis-3-Octen-1-ol

Cat. No.: B1661926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for cis-3-Octen-1-ol, a
volatile organic compound with applications in the flavor, fragrance, and pharmaceutical

industries. To offer a comprehensive analytical perspective, its spectral characteristics are

compared against its geometric isomer, trans-3-Octen-1-ol. The data presented herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are

essential for the unambiguous identification, purity assessment, and structural elucidation of

these compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for cis-3-Octen-1-ol and trans-3-

Octen-1-ol, facilitating a direct comparison of their structural nuances.

¹H NMR Spectroscopy Data
Solvent: CDCl₃
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Assignment cis-3-Octen-1-ol trans-3-Octen-1-ol

H1 (-CH₂OH) ~3.65 ppm (t) ~3.64 ppm (t)

H2 (-CH₂CH₂OH) ~2.35 ppm (q) ~2.29 ppm (q)

H3 (=CH-CH₂OH) ~5.55 ppm (m) ~5.58 ppm (m)

H4 (-CH=CH-CH₂-) ~5.40 ppm (m) ~5.42 ppm (m)

H5 (-CH₂-CH=) ~2.05 ppm (q) ~2.03 ppm (q)

H6 (-CH₂-CH₂-CH=) ~1.30 ppm (m) ~1.29 ppm (m)

H7 (-CH₂-CH₃) ~1.30 ppm (m) ~1.29 ppm (m)

H8 (-CH₃) ~0.90 ppm (t) ~0.89 ppm (t)

-OH Variable Variable

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). Multiplicity is indicated as (t) for triplet, and (q) for quartet, (m) for multiplet.

¹³C NMR Spectroscopy Data
Solvent: CDCl₃

Assignment cis-3-Octen-1-ol trans-3-Octen-1-ol

C1 (-CH₂OH) ~62.3 ppm ~62.4 ppm

C2 (-CH₂CH₂OH) ~32.6 ppm ~32.7 ppm

C3 (=CH-CH₂OH) ~129.5 ppm ~130.8 ppm

C4 (-CH=CH-CH₂-) ~125.0 ppm ~125.7 ppm

C5 (-CH₂-CH=) ~27.2 ppm ~34.8 ppm

C6 (-CH₂-CH₂-CH=) ~31.8 ppm ~31.5 ppm

C7 (-CH₂-CH₃) ~22.6 ppm ~22.6 ppm

C8 (-CH₃) ~14.1 ppm ~14.0 ppm

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).

Infrared (IR) Spectroscopy Data
Vibrational Mode cis-3-Octen-1-ol (cm⁻¹) trans-3-Octen-1-ol (cm⁻¹)

O-H Stretch (broad) ~3330 ~3330

C-H Stretch (sp³) ~2960-2870 ~2960-2870

C=C Stretch ~1655 ~1670 (weak)

C-O Stretch ~1050 ~1050

=C-H Bend (cis) ~725 -

=C-H Bend (trans) - ~970

Note: Wavenumbers are reported in cm⁻¹.

Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z
Relative Intensity

(%) - cis

Relative Intensity

(%) - trans
Proposed Fragment

128 Low Low [M]⁺ (Molecular Ion)

110 Moderate Moderate [M-H₂O]⁺

99 Moderate Moderate [M-C₂H₅]⁺

81 High High [C₆H₉]⁺

67 High High [C₅H₇]⁺

55 Base Peak Base Peak [C₄H₇]⁺

41 High High [C₃H₅]⁺
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Note: m/z refers to the mass-to-charge ratio. The fragmentation patterns for the cis and trans

isomers are very similar due to the high energy of electron ionization.

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the analyte (e.g., cis-3-Octen-1-
ol) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃)

in a standard 5 mm NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a magnetic field strength of 300 MHz or higher for

protons.

Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse width, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, proton

decoupling is employed to simplify the spectrum, and a longer relaxation delay may be

necessary for quaternary carbons.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the

TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like cis-3-Octen-1-ol, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. The
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instrument software automatically ratios the sample spectrum to the background to generate

the final transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400

cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the analyte in a volatile solvent (e.g.,

dichloromethane or hexane) is prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into

the GC inlet, which is heated to vaporize the sample. The vaporized sample is carried by an

inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or a polar

Carbowax column). The column temperature is programmed to ramp up, separating the

components of the sample based on their boiling points and interactions with the column's

stationary phase.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

ion source of the mass spectrometer. In the EI source, the molecules are bombarded with

high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting

ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a

quadrupole) and detected.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

comparison of cis-3-Octen-1-ol.
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Caption: Workflow for the spectroscopic analysis of cis-3-Octen-1-ol.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of cis-
3-Octen-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1661926#spectroscopic-data-comparison-for-cis-3-
octen-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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